molecular formula C6H10O4 B1597286 Ethyl glycolate acetate CAS No. 623-86-9

Ethyl glycolate acetate

Cat. No. B1597286
CAS RN: 623-86-9
M. Wt: 146.14 g/mol
InChI Key: ZWCRLFIZIYVXMG-UHFFFAOYSA-N
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Patent
US05021568

Procedure details

Use is made of 25.5 g (0.3 mol) of 2-pyrrolidone, 50.4 g (0.9 mol) of potassium hydroxide in 200 ml of dimethylsulphoxide and 115 g (0.94 mol) of ethylchloroacetate. After keeping the reaction mass of room temperature, it is added with 600 ml of water and extracted 3 times with portions of 100 ml of dichoroethane. The combined extracts are evaporated, the residue is subjected to fractionation to give 46.9 g (68%) of 2-oxo-1-pyrrolidinyl)acetic acid carboethoxymethyl ester, b.p. 197°-200° C. (10 mm Hg), nD20 =1.4703.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
50.4 g
Type
reactant
Reaction Step Two
Quantity
115 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N1CC[CH2:3][C:2]1=[O:6].[OH-:7].[K+].[CH2:9]([O:11][C:12](=[O:15])[CH2:13]Cl)[CH3:10].O>CS(C)=O>[C:12]([CH2:13][O:7][C:2](=[O:6])[CH3:3])([O:11][CH2:9][CH3:10])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
25.5 g
Type
reactant
Smiles
N1C(CCC1)=O
Step Two
Name
Quantity
50.4 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
115 g
Type
reactant
Smiles
C(C)OC(CCl)=O
Step Four
Name
Quantity
600 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mass of room temperature, it
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with portions of 100 ml of dichoroethane
CUSTOM
Type
CUSTOM
Details
The combined extracts are evaporated

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OCC)COC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.